molecular formula C₂₂H₂₁D₃IP B1152096 (Methyl)tri-4-tolylphosphonium Iodide-d3

(Methyl)tri-4-tolylphosphonium Iodide-d3

Cat. No.: B1152096
M. Wt: 449.32
Attention: For research use only. Not for human or veterinary use.
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Description

(Methyl)tri-4-tolylphosphonium Iodide-d3 is a deuterated quaternary phosphonium salt with the molecular formula C22H21D3IP. It consists of a tri-4-tolylphosphonium cation (three 4-methylphenyl groups attached to phosphorus) and an iodide counterion. The methyl group attached to phosphorus is fully deuterated (CD3), making this compound valuable in isotope-labeling studies, particularly in NMR spectroscopy, metabolic tracing, and reaction mechanism analysis . The 4-tolyl substituents enhance lipophilicity compared to phenyl analogs, influencing solubility and reactivity in organic media .

Properties

Molecular Formula

C₂₂H₂₁D₃IP

Molecular Weight

449.32

Synonyms

(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3;  (Methyl)tris(p-tolyl)phosphonium Iodide-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below compares key attributes of (Methyl)tri-4-tolylphosphonium Iodide-d3 with its closest analogs:

Compound Molecular Formula Substituents Isotopic Labeling Solubility Applications
This compound C22H21D3IP Tri-4-tolyl (C6H4CH3) CD3 Moderate in polar solvents Isotope tracing, lipophilic phase reactions
(Methyl-D3)triphenylphosphonium iodide C19H15D3IP Triphenyl (C6H5) CD3 High in polar solvents Wittig reactions, metabolic studies
Non-deuterated tri-4-tolyl analog C22H24IP Tri-4-tolyl None High in organic solvents General synthesis, catalysis
This compound,<sup>13</sup>C C22H21D3<sup>13</sup>IP Tri-4-tolyl + <sup>13</sup>C CD3 + <sup>13</sup>C Similar to non-labeled Dual isotopic tracking, advanced MS/NMR
Key Observations:
  • Lipophilicity: The 4-tolyl groups in this compound increase lipophilicity compared to the phenyl analog, reducing aqueous solubility but enhancing compatibility with non-polar solvents .
  • Isotopic Effects : Deuterium substitution (CD3) slows reaction kinetics due to the kinetic isotope effect, making it useful for mechanistic studies .
  • Dual Labeling : The <sup>13</sup>C variant (TR-M331253) enables simultaneous tracking of carbon and hydrogen pathways, critical in metabolic flux analysis .
Commercial Availability and Pricing:
Product Purity Price (25 mg) Supplier
This compound 95–99% 247.00 € CymitQuimica
(Methyl-D3)triphenylphosphonium iodide 99 atom% D 585.00 € CymitQuimica
Non-deuterated tri-4-tolyl analog >95% 150.00 € (est.) Various

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